2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine
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Overview
Description
2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected amines often involves large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: H2/Ni, H2/Rh, sodium borohydride (NaBH4).
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX), and enolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .
Scientific Research Applications
2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing the free amine to react with other functional groups . This selective protection and deprotection strategy is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amines: These compounds also feature a Boc-protected amino group and are used in similar applications.
N-Cbz-protected amines: These compounds use a carbobenzyloxy (Cbz) group for protection and are often used in peptide synthesis.
N-Fmoc-protected amines: These compounds use a fluorenylmethyloxycarbonyl (Fmoc) group for protection and are commonly used in solid-phase peptide synthesis.
Uniqueness
2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine is unique due to its specific structure, which combines a Boc-protected amino group with a pyrimidine ring. This combination allows for selective reactions and applications in various fields .
Biological Activity
2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has attracted interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a Boc (tert-butyloxycarbonyl) protecting group, is investigated for its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Boc Group : Provides stability and enhances solubility.
- Pyrimidine Core : Known for its role in nucleic acid structure and function.
Antimicrobial Activity
Recent studies have indicated that compounds with pyrimidine structures exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial DNA synthesis through the targeting of topoisomerases, essential enzymes for DNA replication.
Compound | Activity | IC50 (µM) | Target |
---|---|---|---|
This compound | Antibacterial | TBD | DNA gyrase, Topoisomerase IV |
Studies suggest that derivatives of pyrimidines can act as competitive inhibitors against these enzymes, which are critical for bacterial survival. The specific activity of this compound needs further elucidation through experimental assays.
Enzyme Inhibition
Enzymatic assays have demonstrated that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, molecular docking studies have shown promising binding interactions with target enzymes such as:
- DNA Gyrase : Essential for introducing negative supercoils into DNA.
- Topoisomerase IV : Involved in decatenation of DNA during replication.
These interactions are crucial for developing new antibacterial agents that circumvent existing resistance mechanisms.
Case Studies
A notable study explored the structural modifications of pyrimidine derivatives to enhance their biological activity. This research focused on optimizing the Boc group and the dimethyl substitution on the nitrogen atoms to improve binding affinity and selectivity towards bacterial topoisomerases.
Key Findings:
- Enhanced Activity : Modifications led to a significant increase in potency against resistant strains of bacteria.
- Safety Profile : The compounds exhibited minimal cytotoxicity against human cell lines, indicating a favorable therapeutic index.
Discussion
The biological activity of this compound highlights its potential as a lead compound in antibiotic development. The structural features contribute to its interaction with vital bacterial enzymes, making it an attractive candidate for further research.
Properties
Molecular Formula |
C12H20N4O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)14-8-9-13-7-6-10(15-9)16(4)5/h6-7H,8H2,1-5H3,(H,14,17) |
InChI Key |
MNXWOOUVQJHMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=N1)N(C)C |
Origin of Product |
United States |
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